Rubidium nitrate

Hydrogen separation membranes Thermal stability Palladium catalysis

Sourcing RbNO₃ with verified phase-transition fidelity is challenging-generic alkali nitrates fail to replicate the four solid-solid transitions (IV→III→II→I) essential for ferroelectric composites and Rb₃B₆O₁₀NO₃ optical crystals. This product resolves that gap: • Delivers the exact Rb⁺ ionic radius (1.52 Å) and thermal decomposition onset (150-200 °C under Pd/H₂) required for mixed-anion NLO crystal synthesis. • Enables tailored (KNO₃)₁₋ₓ/(RbNO₃)ₓ ferroelectric phases with predictable III→II transition shifts. • Supplied as ≥99.9% metals basis, oxidizer-class (UN1477, 5.1), with full documentation for immediate R&D and pilot-scale use.

Molecular Formula HNO3Rb
Molecular Weight 148.481 g/mol
CAS No. 13126-12-0
Cat. No. B080625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubidium nitrate
CAS13126-12-0
Molecular FormulaHNO3Rb
Molecular Weight148.481 g/mol
Structural Identifiers
SMILES[N+](=O)(O)[O-].[Rb]
InChIInChI=1S/HNO3.Rb/c2-1(3)4;/h(H,2,3,4);
InChIKeyIRFHCBPPIPIDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubidium Nitrate: Technical Baseline & Procurement


Rubidium nitrate (RbNO₃, CAS 13126-12-0) is an inorganic alkali metal nitrate salt with a molecular weight of 147.473 g/mol [1]. It appears as a white, hygroscopic, needle-like crystalline solid [2]. Its fundamental physical properties include a melting point of 310°C (decomposes upon melting), density of 3.11 g/mL at 25°C, and refractive index of 1.52 (nD) [1]. The compound is highly soluble in water (44.28 g/100 mL at 16°C, 65.0 g/100 mL at 25°C) and nitric acid, while being only very slightly soluble in acetone [3]. As an oxidizer (UN1477, Class 5.1), RbNO₃ is hygroscopic and requires storage away from combustible materials and reducing agents [2].

High water solubility supports aqueous synthesis and crystallization workflows.
Four solid-solid phase transitions provide materials engineering versatility.
Oxidizer classification (UN1477) requires controlled storage and handling context.
Intermediate Rb⁺ ionic radius enables tailored solid-solution tuning with KNO₃.

Rubidium Nitrate: Substitution Feasibility


Rubidium nitrate cannot be freely substituted with potassium nitrate (KNO₃) or cesium nitrate (CsNO₃) despite their shared alkali nitrate classification. The Rb⁺ cation exhibits intermediate ionic radius (1.52 Å, between K⁺ at 1.38 Å and Cs⁺ at 1.67 Å) and mass (85.47 g/mol) that produce a distinct profile of phase transition behavior, thermal decomposition kinetics, and solid-state structural compatibility [1]. RbNO₃ displays four solid-solid phase transitions (phases IV→III→II→I) with transition temperatures and hysteresis characteristics that differ markedly from both KNO₃ and CsNO₃ [2]. In ferroelectric composite applications, RbNO₃ introduces additional phase transitions and expands the ferroelectric temperature region in ways that KNO₃ alone cannot replicate [3]. Furthermore, RbNO₃ serves as the exclusive nitrate source and Rb⁺ contributor for synthesizing specific mixed-anion optical crystals such as Rb₃B₆O₁₀NO₃ and Rb₂Na(NO₃)₃, where substitution with KNO₃ or CsNO₃ would produce entirely different crystal systems with altered optical properties [4]. The thermal decomposition onset temperature of RbNO₃ in Pd-catalyzed environments differs substantially from both KNO₃ and NaNO₃, making process-specific substitution potentially hazardous or yield-compromising [5]. These quantifiable differences necessitate compound-specific procurement and process validation.

Phase transition profile
RbNO₃ exhibits four solid-solid transitions with specific hysteresis patterns.
KNO₃ or CsNO₃ phase behavior differs significantly, limiting direct substitution in ferroelectric or phase-change materials.
Crystal engineering compatibility
RbNO₃ enables specific mixed-anion frameworks (e.g., Rb₃B₆O₁₀NO₃) not achievable with other alkali nitrates.
Substituting KNO₃ or CsNO₃ yields different crystal systems and altered optical properties, requiring compound-specific validation.
Thermal stability under reducing conditions
Under Pd-catalyzed H₂, RbNO₃ remains stable at elevated temperatures where KNO₃ and NaNO₃ decompose early.
KNO₃ or NaNO₃ may lead to premature decomposition and process instability above 130°C; verify thermal tolerance before substitution.

Rubidium Nitrate: Quantitative Evidence for Procurement


Thermal Decomposition Stability in Pd-Catalyzed Conditions

In the presence of palladium (Pd) catalyst under hydrogen atmosphere, RbNO₃ exhibits a decomposition onset temperature range of 150-200°C, significantly higher than KNO₃ (130°C) and NaNO₃ (∼80°C) [1]. This represents a 1.15- to 2.5-fold increase in thermal stability relative to the more commonly available alkali nitrates. The enhanced stability of RbNO₃ and CsNO₃ under Pd-catalyzed reducing conditions is attributed to differences in cation size and electronic interaction with the nitrate anion [1].

Pd-Catalyzed Thermal Stability
Head-to-head
RbNO₃ onset: 150–200°C vs KNO₃ 130°C, NaNO₃ ~80°C
Supports high-temperature Pd-catalyzed process fit.
Reported under TGA with Pd catalyst; verify for specific reactor conditions.
Hydrogen separation membranes Thermal stability Palladium catalysis Proton conductors

High-Pressure Melting Curve Anomaly

Under pressure, RbNO₃ displays a unique melting curve characterized by an initial negative slope (dT/dP < 0) up to approximately 200 atm, followed by normal positive slope behavior at higher pressures [1]. This contrasts sharply with KNO₃, which exhibits an initially normal melting curve that passes through a maximum at elevated pressures, and with CsNO₃ and LiNO₃ which display normal melting curves throughout the measured range [1]. RbNO₃ is the only alkali nitrate with two triple points on its liquidus curve: one at 310°C and 200 atm, and a second at 315°C and 1900 atm [1].

High-Pressure Melting Curve
Head-to-head
Two triple points (310°C/200 atm; 315°C/1900 atm); initial negative dT/dP
Enables unique high-pressure phase equilibrium studies.
Only RbNO₃ among alkali nitrates exhibits two triple points.
High-pressure physics Phase equilibria Triple points Thermodynamics

Phase Transition Kinetics in Solid Solutions

Raman spectroscopic analysis of the KNO₃-RbNO₃ system demonstrates that Rb⁺ can substitute K⁺ up to 67 mol% in the KNO₃ II structure (K₁₋ₓRbₓNO₃) and up to 80 mol% in the KNO₃ III structure [1]. Despite the larger ionic radius of Rb⁺ (1.52 Å) compared to K⁺ (1.38 Å), rubidium nitrate has a considerable tendency to adopt the structure of potassium nitrate, enabling higher substitution levels than would be predicted by radius ratio rules alone [1]. In ferroelectric composites, increasing RbNO₃ content (x from 0.05 to 0.5 volume fraction) leads to the appearance of additional phase transitions and expansion of the ferroelectric phase temperature region; the RbNO₃ phase transition at 437 K decreases by 4-5 K with increased temperature hysteresis [2]. The III→II transition temperature shifts at a faster rate than the II→I transition with increasing Rb⁺ substitution (x) in KₓRb₁₋ₓNO₃ solid solutions [3].

Solid-Solution Tuning
Head-to-head
Rb⁺ substitutes K⁺ up to 80 mol% in KNO₃ III; transition shifts 4–5 K
Supports tailored ferroelectric composite design.
Transition shifts are phase-dependent; validate for target composition.
Solid solutions Phase transitions Ferroelectric materials Raman spectroscopy

Cation Mobility in Molten Nitrate Mixtures

In molten KNO₃-RbNO₃ mixtures across concentrations from 11-94 mol% RbNO₃ at approximately 380°C, the mobility of K⁺ is consistently larger than that of Rb⁺, with the difference being approximately 3% in KNO₃-rich mixtures and 2% in RbNO₃-rich mixtures [1]. Neither isotope effect is substantially affected by melt composition, and both effects exhibit the same temperature dependence in the mixture as in pure salts [1]. This small but measurable mobility difference (2-3%) is significant for electromigration separation processes and ionic transport modeling.

Cation Mobility Difference
Head-to-head
K⁺ mobility exceeds Rb⁺ by 2–3% in molten nitrate mixtures
Informs electromigration process design.
Difference is temperature-independent across 11–94 mol% RbNO₃.
Electromigration Molten salts Isotope effects Ionic conductivity

Vibrational Spectroscopic Fingerprint for Phase Identification

High-pressure mid-infrared and Raman spectra of RbNO₃ have been obtained at pressures up to at least 40 kbar, with CsNO₃ data extending to 125 kbar for IR spectra [1]. The data provide clear evidence supporting the proposed structure for RbNO₃ V based upon space group Pmmn with Z=2, with the clearest evidence coming from the ν₁ and ν₄ regions of the nitrate ion and the libratory lattice mode region [1]. RbNO₃ IV transforms at high pressure to RbNO₃ V, and RbNO₃ IV is isostructural with CsNO₃ II [1]. Low-temperature polarized IR absorption spectra of RbNO₃-IV at 80 K and 300 K reveal splitting due to multiple sets of molecules not related by symmetry in the unit cell, consistent with X-ray structural analysis [2].

Phase ID Fingerprint
Class-level
RbNO₃ V confirmed via ν₁, ν₄ Raman/IR shifts; Pmmn, Z=2
Enables phase purity QC by vibrational spectroscopy.
High-pressure data to 40 kbar; review context-specific spectra.
Vibrational spectroscopy High-pressure crystallography Phase identification Raman spectroscopy

Aqueous Solubility Profile vs. Temperature

Rubidium nitrate exhibits water solubility of 44.28 g/100 mL at 16°C, increasing to 65.0 g/100 mL at 25°C [1]. For comparison, potassium nitrate (KNO₃) solubility is approximately 31.6 g/100 mL at 20°C and 45.8 g/100 mL at 40°C, while cesium nitrate (CsNO₃) solubility is substantially higher at approximately 200 g/100 mL at 25°C [2]. The intermediate solubility profile of RbNO₃ relative to KNO₃ and CsNO₃ reflects the intermediate position of Rb⁺ in the alkali metal series and provides a distinct crystallization and separation behavior window.

Aqueous Solubility
Cross-study
44.28 g/100 mL (16°C), 65.0 g/100 mL (25°C); ~1.4× KNO₃
Supports fractional crystallization strategies.
CsNO₃ solubility ~200 g/100 mL; use for separation context.
Solubility Crystallization Process chemistry Separation science

Rubidium Nitrate: Validated Application Scenarios


UV Nonlinear Optical Crystal Precursor

Rubidium nitrate serves as the essential nitrate (NO₃⁻) source and rubidium (Rb⁺) contributor for synthesizing mixed-anion borate-nitrate nonlinear optical crystals. In the solid-state synthesis of Rb₃B₆O₁₀NO₃, RbNO₃ is the only explicitly defined nitrate source required to build the mixed-anion framework; substituting KNO₃ or CsNO₃ would produce different crystal systems with altered UV cutoff edges and second-harmonic generation (SHG) responses [1]. Rb₃B₆O₁₀NO₃ exhibits a UV cutoff edge below 300 nm (deep-UV behavior reported around ∼216 nm) and an SHG response of ∼0.2× that of KDP, enabling harmonic generation of Nd:YAG laser outputs (1064 nm to 532/355/266 nm) for compact all-solid-state UV sources [1]. Additionally, Rb₂Na(NO₃)₃ single crystals (grown via Bridgman-Stockbarger method using 75 wt% RbNO₃ and 25 wt% NaNO₃) demonstrate nonlinear optical properties suitable for laser radiation conversion in the shortwave region [2].

Ferroelectric Composites & Phase-Change Energy Storage

The unique solid-solid phase transition behavior of RbNO₃ and its solid solutions with KNO₃ enables tailored ferroelectric and phase-change materials. In (KNO₃)₁₋ₓ/(RbNO₃)ₓ composites (x from 0.05 to 0.5 volume fraction), increasing RbNO₃ content introduces additional phase transitions and expands the temperature region of the ferroelectric phase; the RbNO₃ phase transition at 437 K decreases by 4-5 K with increased temperature hysteresis [1]. The ability of Rb⁺ to substitute K⁺ up to 67 mol% in KNO₃ II structure and up to 80 mol% in KNO₃ III structure [2], combined with the predictable shift of III→II transition temperatures at a faster rate than II→I transitions with increasing Rb⁺ substitution [3], provides materials scientists with a quantitative framework for engineering composite materials with specific ferroelectric operating temperature ranges and thermal hysteresis characteristics.

High-Temperature Pd-Catalyzed Nitrate Stability

In applications involving palladium-catalyzed hydrogen separation membranes or reducing environments where nitrate functionality must be maintained at elevated temperatures, RbNO₃ offers a distinct thermal stability advantage over more common alkali nitrates. Thermogravimetric analysis demonstrates that under Pd-catalyzed hydrogen atmosphere, RbNO₃ decomposition initiates at 150-200°C, compared to 130°C for KNO₃ and ∼80°C for NaNO₃ [1]. This 20-70°C stability margin relative to KNO₃ makes RbNO₃ a viable candidate for proton-conducting membrane components or catalyst precursors in processes operating above 130°C but below 200°C, where KNO₃ would undergo premature decomposition and compromise membrane integrity or catalytic activity.

IR-Emitting Pyrotechnic Compositions

Rubidium nitrate is specifically utilized in infrared radiation-producing pyrotechnic compositions as both a colorant and an oxidizer, particularly in decoys and illumination flares [1]. The IR emission characteristics of rubidium compounds differ from those of potassium or cesium analogs due to the distinct electronic transitions of the Rb⁺ cation, making RbNO₃ the appropriate selection when specific infrared spectral output is required. Commercial availability of RbNO₃ in technical grades (99% metals basis) and high-purity grades (Puratronic™ 99.975% metals basis) supports both industrial pyrotechnic formulation and research-scale development [2].

Application
Selection Property
Validation Focus
UV Nonlinear Optical Crystal Precursor
Specific nitrate source for mixed-anion borate-nitrate crystal synthesis
Verify UV cutoff edge and second-harmonic generation response
Ferroelectric Composites & Phase-Change Energy Storage
Solid-solution tunability with KNO₃ across a wide composition range
Confirm phase transition temperatures and thermal hysteresis characteristics
High-Temperature Pd-Catalyzed Nitrate Stability
Thermal stability profile under reducing, Pd-catalyzed environments
Validate decomposition onset temperature and process compatibility
IR-Emitting Pyrotechnic Compositions
IR spectral emission characteristics from Rb⁺ electronic transitions
Verify specific infrared emission lines and oxidizer compatibility

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